Cas no 61470-70-0 ([3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid)

[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid structure
61470-70-0 structure
Nome do Produto:[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid
N.o CAS:61470-70-0
MF:C15H17N4O6P
MW:380.292443990707
CID:954549
PubChem ID:109090

[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid Propriedades químicas e físicas

Nomes e Identificadores

    • [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid
    • (3-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)phenyl)phosphonic acid
    • 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-((3-phosphonophenyl)azo)-3-pyridinecarboxamide
    • Phosphonic acid, (3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)phenyl)-
    • Phosphonic acid, P-(3-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)phenyl)-
    • P-[3-[2-[5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]phenyl]phosphonic acid
    • Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl]azo]phenyl]-
    • DTXSID9069475
    • EINECS 262-809-7
    • P9XTU9S3VH
    • 61470-70-0
    • Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-
    • LGBJQFMEYYVAHH-UHFFFAOYSA-N
    • NS00034696
    • WJPDXHREZGGNEI-UHFFFAOYSA-N
    • Phosphonic acid, P-[3-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]phenyl]-
    • Inchi: InChI=1S/C15H17N4O6P/c1-3-19-14(21)11(13(16)20)8(2)12(15(19)22)18-17-9-5-4-6-10(7-9)26(23,24)25/h4-7,21H,3H2,1-2H3,(H2,16,20)(H2,23,24,25)
    • Chave InChI: LGBJQFMEYYVAHH-UHFFFAOYSA-N
    • SMILES: CCN1C(=C(C(=C(C1=O)N=NC2=CC(=CC=C2)P(=O)(O)O)C)C(=O)N)O

Propriedades Computadas

  • Massa Exacta: 380.08871
  • Massa monoisotópica: 380.088571
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 740
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.3
  • Superfície polar topológica: 162

Propriedades Experimentais

  • Densidade: 1.6
  • Ponto de ebulição: 673.4°C at 760 mmHg
  • Ponto de Flash: 361.1°C
  • Índice de Refracção: 1.688
  • PSA: 165.88
Fornecedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.